molecular formula C11H12ClNO2 B2536280 N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide CAS No. 2361641-09-8

N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide

Cat. No.: B2536280
CAS No.: 2361641-09-8
M. Wt: 225.67
InChI Key: QPKZNOPOOBHSLN-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide is an organic compound with the molecular formula C11H12ClNO2 It is characterized by the presence of a chloro-substituted phenyl ring, a methoxymethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide typically involves the reaction of 4-chloro-3-(methoxymethyl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a different substitution pattern.

    N-(4-Chlorophenyl)prop-2-enamide: Lacks the methoxymethyl group.

    N-(3-Methoxymethylphenyl)prop-2-enamide: Lacks the chloro group.

Uniqueness

N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide is unique due to the presence of both the chloro and methoxymethyl groups, which can influence its reactivity and biological activity. This combination of functional groups can provide distinct properties compared to similar compounds, making it valuable for specific research applications.

Properties

IUPAC Name

N-[4-chloro-3-(methoxymethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-3-11(14)13-9-4-5-10(12)8(6-9)7-15-2/h3-6H,1,7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKZNOPOOBHSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)NC(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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